5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine

Beschreibung

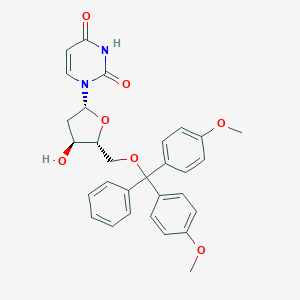

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (DMT-dU) is a critical intermediate in oligonucleotide synthesis. Its structure comprises a 2'-deoxyuridine core with a 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position . The DMT group acts as a temporary protecting group during solid-phase synthesis, enabling selective deprotection for stepwise chain elongation . This compound is widely used in the preparation of antisense oligonucleotides, primers, and probes due to its compatibility with phosphoramidite chemistry . Its molecular formula is C31H32N2O7, with a molecular weight of 544.6 g/mol .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)/t25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGKUWPLEGHFKX-ZRRKCSAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946483 | |

| Record name | 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23669-79-6 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23669-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023669796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Tritylation Reaction

The core synthetic step involves the reaction of 2'-deoxyuridine with DMTrCl in the presence of a base such as pyridine or dimethylaminopyridine (DMAP). Pyridine acts both as a solvent and a proton scavenger, facilitating the nucleophilic substitution at the 5'-hydroxyl group. A representative procedure from recent literature involves dissolving 2'-deoxyuridine (1.0 equiv) in anhydrous pyridine, followed by the addition of DMTrCl (1.2 equiv) at room temperature. The reaction proceeds for 16–24 hours, after which the mixture is quenched with methanol and concentrated. The crude product is purified via silica gel chromatography using a gradient of methanol in dichloromethane (0–5% v/v).

Table 1: Representative Tritylation Reaction Conditions

Alternative Protecting Group Strategies

While the tritylation reaction is standard, alternative approaches have been explored to enhance regioselectivity. For instance, pre-protection of the 3'-hydroxyl group with acid-labile silyl ethers (e.g., trimethylsilyl chloride) prior to tritylation has been reported to minimize side reactions. However, this method introduces additional deprotection steps, complicating the synthesis.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like pyridine or dichloromethane are preferred due to their ability to stabilize the reactive intermediates. Elevated temperatures (40–60°C) can accelerate the reaction but risk trityl group degradation. A balance between reaction speed and stability is critical, with most protocols opting for room-temperature conditions.

Stoichiometric Considerations

Using a slight excess of DMTrCl (1.1–1.5 equiv) ensures complete conversion of the starting material. Excess DMTrCl beyond 1.5 equiv, however, leads to increased byproduct formation, necessitating rigorous purification.

Purification and Isolation Techniques

Crude DMT-dU is typically contaminated with unreacted starting materials, trityl alcohols, and residual bases. Silica gel chromatography remains the gold standard for purification, with elution systems employing dichloromethane/methanol gradients (95:5 to 90:10 v/v). Recent advancements include the use of reverse-phase HPLC for higher purity grades, achieving >99% purity as confirmed by analytical chromatography.

Table 2: Purification Methods and Outcomes

| Method | Eluent System | Purity (%) | Source |

|---|---|---|---|

| Silica Chromatography | CH₂Cl₂/MeOH (95:5 → 90:10) | 95 | |

| Reverse-Phase HPLC | Acetonitrile/water (gradient) | 99 |

Industrial-Scale Production Considerations

Scaling up DMT-dU synthesis requires addressing challenges such as heat dissipation and reagent homogeneity. Automated synthesizers equipped with in-line monitoring systems are employed to maintain consistency. Industrial protocols often use continuous-flow reactors to enhance mixing and reduce reaction times. Quality control at this scale involves stringent in-process testing, including UV-Vis spectroscopy to monitor trityl group integrity.

Analytical Methods for Quality Assurance

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine undergoes several types of chemical reactions, including:

Detritylation: The removal of the 4,4’-dimethoxytrityl group using acidic conditions, such as treatment with dichloroacetic acid.

Phosphoramidite Coupling: The compound can be activated and coupled with other nucleosides using phosphoramidite chemistry, which is essential in oligonucleotide synthesis.

Common Reagents and Conditions

Detritylation: Dichloroacetic acid, trichloroacetic acid, or benzenesulfonic acid in solvents like toluene, dichloromethane, or acetonitrile.

Phosphoramidite Coupling: 4,5-dicyanoimidazole or 1H-tetrazole as activators in acetonitrile.

Major Products Formed

Detritylation: 2’-deoxyuridine and 4,4’-dimethoxytrityl carbocation.

Phosphoramidite Coupling: Oligonucleotides with the desired sequence.

Wissenschaftliche Forschungsanwendungen

Nucleic Acid Synthesis

Overview : DMT-dU is primarily utilized as a building block in the synthesis of oligonucleotides, which are essential for constructing DNA and RNA sequences.

- Mechanism : It acts as a phosphoramidite in automated DNA synthesis, allowing for the efficient assembly of nucleic acid sequences.

- Applications :

Drug Development

Overview : The compound plays a crucial role in developing nucleotide analogs used in antiviral and anticancer drugs.

- Mechanism : By modifying the nucleoside structure, researchers can enhance the efficacy and specificity of drug candidates.

- Applications :

Biotechnology

Overview : In biotechnology, DMT-dU is instrumental in producing modified nucleotides for gene editing and synthetic biology applications.

- Mechanism : Its structural modifications allow precise alterations in genetic material, facilitating advanced biotechnological techniques.

- Applications :

Diagnostic Tools

Overview : DMT-dU is vital in creating probes and primers for PCR (Polymerase Chain Reaction), a cornerstone technique in molecular diagnostics.

- Mechanism : The compound's stability and specificity enhance the sensitivity of PCR assays.

- Applications :

Research in Molecular Biology

Overview : The compound is extensively used in studies investigating DNA replication and repair mechanisms.

- Mechanism : Its incorporation into DNA allows researchers to study the effects of modifications on replication fidelity and repair processes.

- Applications :

Data Summary Table

| Application Area | Key Uses | Mechanisms Involved |

|---|---|---|

| Nucleic Acid Synthesis | Gene therapy, RNA synthesis | Phosphoramidite building block |

| Drug Development | Antiviral and anticancer drugs | Nucleotide analog modification |

| Biotechnology | Gene editing, synthetic biology | Precise genetic modifications |

| Diagnostic Tools | PCR probes and primers | Enhanced assay sensitivity |

| Research in Molecular Biology | DNA replication and repair studies | Understanding genetic stability |

Case Studies

-

Gene Therapy Development :

In a study by Bernier-Villamor et al., DMT-dU was incorporated into oligonucleotides designed to target specific mRNA sequences involved in disease pathways. The results demonstrated significant therapeutic effects in cellular models, highlighting its potential for future clinical applications . -

Antiviral Drug Design :

Research conducted by Jaakkola et al. utilized DMT-dU derivatives to develop novel antiviral compounds against HIV. The study showed that these compounds exhibited enhanced binding affinity to viral targets compared to traditional nucleoside analogs . -

Synthetic Biology Applications :

A recent investigation explored the use of DMT-dU in constructing synthetic gene circuits that regulate metabolic pathways in engineered bacteria. This work illustrated the versatility of DMT-dU in advancing synthetic biology projects aimed at bioproduction .

Wirkmechanismus

The primary mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine involves its use as a protected nucleoside in oligonucleotide synthesis. The 4,4’-dimethoxytrityl group protects the 5’-hydroxyl group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the protective group is removed under acidic conditions, yielding the desired oligonucleotide .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between DMT-dU and its analogs:

Key Research Findings:

Sugar Modifications :

- 2'-O-methyluridine derivatives (e.g., 5'-O-DMT-2'-O-methyluridine) exhibit a 12–15°C reduction in duplex melting temperature (Tm) compared to DMT-dU, attributed to steric hindrance and altered sugar pucker .

- 2'-Fluoro analogs (e.g., 5'-O-DMT-2'-fluoro-2'-deoxyuridine) show enhanced duplex stability (Tm +8°C) due to electronegative fluorine favoring C3'-endo conformation .

Base Modifications: C5-iodo derivatives (e.g., 5'-O-DMT-5-iodo-2'-deoxyuridine) enable site-specific labeling via Sonogashira coupling, with >90% efficiency in alkyne-azide cycloadditions . Thioether modifications (e.g., 5'-O-DMT-5-methylthio-2'-deoxyuridine) increase thermal stability (ΔTm +4°C) by enhancing base stacking .

Functional Group Additions: 3'-Succinate derivatives (e.g., 5'-O-DMT-3'-succinyl-dU) facilitate covalent attachment to amine-functionalized surfaces, critical for microarray technologies . Propargylamine-linked analogs (e.g., 5'-O-DMT-5-propargyl-dU) serve as click chemistry handles for fluorophore conjugation .

Biologische Aktivität

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (5'-O-DMT-dU) is a modified nucleoside that has garnered attention for its potential applications in molecular biology and medicinal chemistry. This compound is primarily used as a building block in the synthesis of oligonucleotides and has shown various biological activities that are crucial for its applications in research and therapeutics.

Synthesis and Characteristics

5'-O-DMT-dU is synthesized through a series of chemical reactions involving the protection of the hydroxyl groups on the nucleoside. The synthesis typically involves the selective dimethoxytritylation of 2'-deoxyuridine, which protects the 5' hydroxyl group, allowing for further modifications or incorporation into larger nucleic acid structures. The process yields a compound that maintains the biological activity of uridine while providing stability and enhanced solubility in various solvents .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of nucleoside analogs, including 5'-O-DMT-dU. Research indicates that compounds derived from modified nucleosides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that 5'-O-DMT-dU analogs showed dose-dependent cytotoxicity in MCF-7 breast cancer cells, leading to apoptosis through mechanisms involving the activation of p53 and other apoptotic pathways .

In Vitro Studies

In vitro studies have shown that 5'-O-DMT-dU can be incorporated into DNA and RNA sequences, allowing researchers to study its effects on gene expression and cellular processes. The incorporation of this modified nucleoside into oligonucleotides has been used to investigate RNA interactions with antibiotics and G-quadruplex structures, which are important in cancer biology .

Case Studies

- Cytotoxicity in Cancer Cells : A detailed investigation into the cytotoxic effects of 5'-O-DMT-dU revealed that it induces apoptosis in several cancer cell lines. The study found half-maximal inhibitory concentration (IC50) values ranging from 0.1 to 2.3 µM depending on the cell line tested, indicating potent activity against cancer cells .

- Incorporation into Oligonucleotides : Another study focused on synthesizing oligonucleotides containing 5'-O-DMT-dU for use in therapeutic applications. These oligonucleotides were shown to effectively bind to target RNA sequences, facilitating gene silencing and modulation of gene expression .

Research Findings

The following table summarizes key findings related to the biological activity of 5'-O-DMT-dU:

Q & A

Q. What is the role of the 5'-O-DMT group in solid-phase oligonucleotide synthesis?

The 5'-O-(4,4'-dimethoxytrityl) (DMT) group acts as a temporary protecting group during phosphoramidite-based DNA synthesis. It prevents unwanted side reactions at the 5'-hydroxyl during nucleotide coupling. After each coupling step, the DMT group is selectively removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) to expose the 5'-OH for subsequent elongation. Trityl monitoring (UV detection of released DMT cations) is used to quantify coupling efficiency .

Q. What purification methods are effective for isolating 5'-O-DMT-2'-deoxyuridine intermediates?

Silica gel chromatography is the standard method, often using gradients of methanol (1–5%) in dichloromethane to separate DMT-protected intermediates. For example, 5'-O-DMT-5-methylthio-2'-deoxyuridine was purified with CH₂Cl₂/MeOH (93:7 v/v) on a chromatotron plate . Thin-layer chromatography (TLC) with CH₂Cl₂/MeOH/Et₃N (90:5:5) can monitor reaction progress .

Q. How is the purity and identity of synthesized 5'-O-DMT-2'-deoxyuridine derivatives validated?

Analytical techniques include:

- HPLC : Reverse-phase columns (C18) with UV detection at 260 nm for nucleosides and 280 nm for DMT groups. Radio-TLC/HPLC is used for radiolabeled analogs .

- Mass spectrometry : FAB-MS or ESI-MS to confirm molecular weight (e.g., m/z 847 for a phosphoramidite derivative) .

- NMR : ¹H and ³¹P NMR to verify structural integrity. For example, ¹H NMR of 5'-O-DMT-5-methylthio-2'-deoxyuridine shows distinct aromatic (δ 7.15–7.42) and methoxy (δ 3.79) proton signals .

Advanced Research Questions

Q. How can coupling efficiency of 5'-O-DMT-2'-deoxyuridine amidites be optimized?

Key factors include:

- Activators : Use 5-ethylthio-1H-tetrazole (ETT) or DCI (4,5-dicyanoimidazole) to enhance reactivity .

- Reaction time : Extended coupling times (2–5 minutes) improve yields for sterically hindered modifications.

- Temperature : Elevated temperatures (50–60°C) may stabilize reactive intermediates in automated synthesizers.

- Trityl monitoring : Real-time UV measurement ensures >98% coupling efficiency per cycle .

Q. How do acidic conditions during DMT removal affect the stability of modified 2'-deoxyuridine derivatives?

Acid-labile modifications (e.g., levulinyl or tert-butyldimethylsilyl groups) require careful optimization:

- Mild acids : Use dichloroacetic acid (1–3% in CH₂Cl₂) instead of trichloroacetic acid to minimize side reactions.

- Short exposure : Limit detritylation to 30–60 seconds to prevent depurination or cleavage of sensitive groups .

- Stabilizers : Add antioxidants (e.g., 2,6-lutidine) to protect thiol or amino substituents during synthesis .

Q. What analytical strategies resolve contradictory Ki values for dUTPase inhibition by 5'-O-DMT-2'-deoxyuridine?

Discrepancies in Ki (>1000 μM in E. coli dUTPase vs. lower values in other studies) may arise from:

- Enzyme sources : Use recombinant, purified enzymes (e.g., Leishmania major dUTPase) to standardize assays .

- Buffer conditions : Include 5 mM Mg²⁺ and 100 mM NaCl to mimic physiological conditions.

- Competitive vs. noncompetitive inhibition : Perform Lineweaver-Burk plots to confirm inhibition mechanisms .

Q. How can 5'-O-DMT-2'-deoxyuridine be used to synthesize oligonucleotides with site-specific modifications?

Example workflow for C5-modified DNA:

Phosphoramidite synthesis : React 5'-O-DMT-2'-deoxyuridine with propargyl bromide or azide derivatives to introduce click chemistry handles .

Solid-phase synthesis : Incorporate amidites into oligonucleotides using automated synthesizers .

Post-synthesis modification : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or biotin .

Q. What strategies mitigate side reactions during 3'-O-phosphoramidite derivatization?

- Protecting groups : Use acid-labile groups (e.g., levulinyl) for 3'-OH protection to simplify deprotection .

- Anhydrous conditions : Conduct reactions under argon with molecular sieves to prevent hydrolysis of phosphoramidites .

- Chromatographic purification : Separate diastereomers via silica gel with CH₂Cl₂/MeOH/Et₃N (90:5:5) .

Methodological Tools

| Technique | Application | Example Reference |

|---|---|---|

| Trityl assay | Monitor coupling efficiency | |

| Radio-TLC | Track radiolabeled analogs | |

| CuAAC | Site-specific oligonucleotide labeling | |

| 31P NMR | Verify phosphoramidite integrity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.